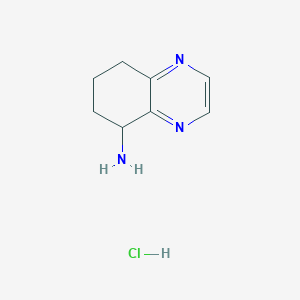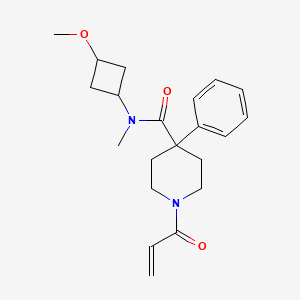
N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as CAY10650, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAY10650 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Chlorophenols and Their Environmental Impact
Chlorophenols (CPs) are a group of chemicals that include chlorinated derivatives of phenols, and they are known for their environmental persistence and toxicity. Research into CPs, such as 2-chlorophenol, has highlighted their widespread presence in the environment due to agricultural and industrial activities. These compounds accumulate in various ecosystems, leading to acute and chronic toxic effects on aquatic organisms. CPs have been studied for their mechanisms of toxicity, including oxidative stress, immune system disruption, endocrine function impairment, and potential to induce apoptosis or cancer in aquatic species (Ge et al., 2017).
Organochlorine Compounds and Environmental Assessment
The environmental impact of organochlorine compounds, including chlorophenols, has been extensively reviewed. These compounds exhibit moderate to high toxicity to both mammalian and aquatic life, depending on exposure levels and environmental conditions. Their persistence can vary significantly, influenced by factors such as the presence of adapted microflora capable of degrading these compounds. The organoleptic effects of chlorophenols, characterized by their impact on taste and odor in water sources, are notable (Krijgsheld & Gen, 1986).
Synthetic Pathways and Drug Development
Research into synthetic methodologies for developing pharmaceuticals, such as (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, demonstrates the importance of chemical synthesis in drug development. The review of synthetic methods for (S)-clopidogrel highlights the evolution of synthetic strategies to meet demand and improve efficiency in pharmaceutical production (Saeed et al., 2017).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-10-15(11-6-2-4-8-13(11)19-10)16(21)17(22)20-14-9-5-3-7-12(14)18/h2-9,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJLIFQVJOGSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2631716.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2631718.png)
![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2631719.png)
![N-(3-methoxyphenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2631721.png)
![3-Fluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2631723.png)



![1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(2,4-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2631729.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2631730.png)


